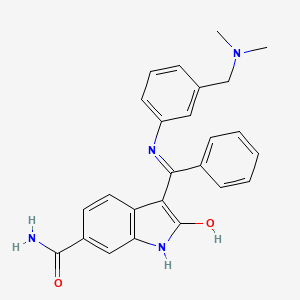
(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is known as 3-[(Z)-({3-[(Dimethylamino)methyl]phenyl}imino)(phenyl)methyl]-N,N-dimethyl-2-oxo-6-indolinecarboxamide . It has a molecular formula of C27H28N4O2 .
Molecular Structure Analysis
The compound has a molecular weight of 440.537 Da . It contains several functional groups, including a dimethylamino group, a phenyl group, and an indolinecarboxamide group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 629.7±55.0 °C at 760 mmHg, and a flash point of 334.6±31.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 65 Å2 .Aplicaciones Científicas De Investigación
MEK5 Inhibition
BIX02188 is a potent and selective inhibitor of MEK5 . MEK5 is a member of the mitogen-activated protein kinase (MAPK) cascade pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting MEK5, BIX02188 can potentially regulate these cellular processes.
ERK5 Catalytic Activity Regulation
BIX02188 also inhibits ERK5 catalytic activity . ERK5 is another key player in the MAPK signaling pathway. It is involved in cell growth, proliferation, differentiation, migration, and apoptosis. Therefore, BIX02188 could be used in research studies investigating these cellular functions .
Non-Inhibition of Closely Related Kinases
Interestingly, BIX02188 does not inhibit closely related kinases such as MEK1, MEK2, ERK2, and JNK2 . This selective inhibition makes BIX02188 a valuable tool in research to understand the specific roles of MEK5 and ERK5 without affecting the functions of these other kinases.
Induction of Apoptosis in FLT3-ITD Cells
BIX02188 has been shown to induce apoptosis in FLT3-ITD cells . FLT3-ITD is a type of mutation found in certain types of leukemia. This suggests that BIX02188 could be used in cancer research, particularly in studies focusing on leukemia.
Central Nervous System Activity
BIX02188 is centrally active in vivo . This means it can cross the blood-brain barrier and exert its effects in the central nervous system. This opens up potential research applications in neurology and neuroscience.
Biochemical and Pharmacological Research
Due to its potent and selective inhibitory properties, BIX02188 is widely used in biochemical and pharmacological research . It helps in studying the MAPK signaling pathway, cellular processes like proliferation and differentiation, and diseases like cancer.
Mecanismo De Acción
BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . This compound has been used as a pharmacological tool to help elucidate the role of the MEK5/ERK5 pathway in biological systems .
Target of Action
The primary target of BIX02188 is MEK5 , a member of the mitogen-activated protein kinase kinase family . MEK5 plays a crucial role in the MAPK/ERK pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
BIX02188 selectively inhibits the catalytic function of MEK5 . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of other closely related kinases such as ERK1/2, JNK, and p38 MAP kinases .
Biochemical Pathways
The inhibition of MEK5 by BIX02188 affects the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cell growth and differentiation . By blocking the phosphorylation of ERK5, BIX02188 disrupts this signaling pathway, potentially affecting the growth and survival of cells .
Result of Action
The inhibition of MEK5 and ERK5 by BIX02188 can lead to the induction of apoptosis in certain cell types . For instance, it has been reported to induce apoptosis in cells expressing the oncogenic mutant FLT3-ITD .
Propiedades
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPXKFOFEXJMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide | |
CAS RN |
1094614-84-2 |
Source


|
| Record name | BIX-02188 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIX-02188 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

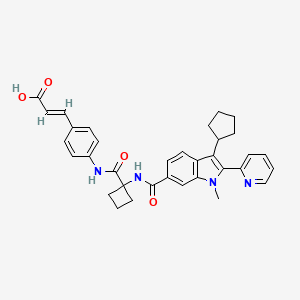


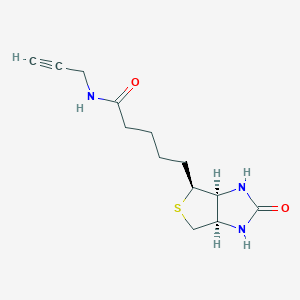



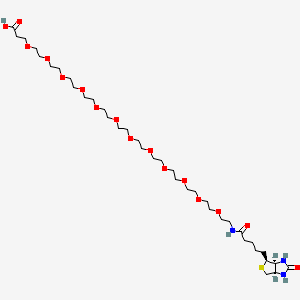
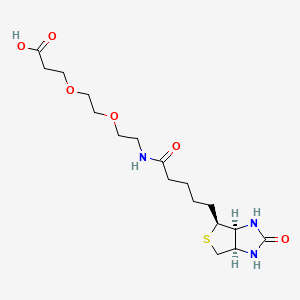



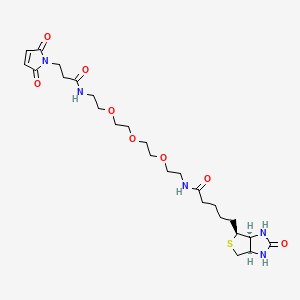
![N-(2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606136.png)